molecular formula C6H9NO B1347056 Pivaloyl cyanide CAS No. 42867-40-3

Pivaloyl cyanide

Cat. No. B1347056
M. Wt: 111.14 g/mol
InChI Key: NPBLQPWAISGYEU-UHFFFAOYSA-N
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Patent
US04339591

Procedure details

A mixture of 120.6 grams (1.0 mole) of pivaloyl chloride, 9.0 grams (0.1 mole) of copper (I) cyanide, 6.4 grams (0.1 gram atom) of pulverized copper and 150 ml of 2-methylglutaric acid dinitrile were treated in the course of 6 hours with 29.7 grams (1.1 moles) of hydrogen cyanide. The mixture in the meanwhile was held under nitrogen at a temperature of 90° to 110° C. Hereby there escaped hydrogen chloride and hydrogen cyanide; the hydrogen cyanide was condensed and returned. From the reaction mixture by fractional distillation under reduced pressure there were obtained 10 grams of pivaloyl chloride and 96 grams of 98% pivaloyl cyanide. The yield of pivaloyl cyanide amounted to 85% based on the pivaloyl cyanide employed. For further batches in each case there was used the residue remaining in the distillation of the previous reaction mixture. To these there were added first 120.6 grams (1.0 mole) of pivaloyl chloride and then in the course of 6 hours 29.7 grams (1.1 moles) of hydrogen cyanide. For the rest the process was as previously described. The yields of pivaloyl cyanide amounted to 86 to 88% based on the pivaloyl chloride employed.
Quantity
120.6 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
9 g
Type
reactant
Reaction Step One
Name
copper
Quantity
6.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
2-methylglutaric acid dinitrile
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([Cl:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cu][C:9]#[N:10].C#N.Cl>[Cu]>[C:1]([Cl:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:1]([C:9]#[N:10])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
120.6 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
copper (I) cyanide
Quantity
9 g
Type
reactant
Smiles
[Cu]C#N
Name
copper
Quantity
6.4 g
Type
catalyst
Smiles
[Cu]
Name
2-methylglutaric acid dinitrile
Quantity
150 mL
Type
solvent
Smiles
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held under nitrogen at a temperature of 90° to 110° C
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
From the reaction mixture by fractional distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
Name
Type
product
Smiles
C(C(C)(C)C)(=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04339591

Procedure details

A mixture of 120.6 grams (1.0 mole) of pivaloyl chloride, 9.0 grams (0.1 mole) of copper (I) cyanide, 6.4 grams (0.1 gram atom) of pulverized copper and 150 ml of 2-methylglutaric acid dinitrile were treated in the course of 6 hours with 29.7 grams (1.1 moles) of hydrogen cyanide. The mixture in the meanwhile was held under nitrogen at a temperature of 90° to 110° C. Hereby there escaped hydrogen chloride and hydrogen cyanide; the hydrogen cyanide was condensed and returned. From the reaction mixture by fractional distillation under reduced pressure there were obtained 10 grams of pivaloyl chloride and 96 grams of 98% pivaloyl cyanide. The yield of pivaloyl cyanide amounted to 85% based on the pivaloyl cyanide employed. For further batches in each case there was used the residue remaining in the distillation of the previous reaction mixture. To these there were added first 120.6 grams (1.0 mole) of pivaloyl chloride and then in the course of 6 hours 29.7 grams (1.1 moles) of hydrogen cyanide. For the rest the process was as previously described. The yields of pivaloyl cyanide amounted to 86 to 88% based on the pivaloyl chloride employed.
Quantity
120.6 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
9 g
Type
reactant
Reaction Step One
Name
copper
Quantity
6.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
2-methylglutaric acid dinitrile
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([Cl:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cu][C:9]#[N:10].C#N.Cl>[Cu]>[C:1]([Cl:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:1]([C:9]#[N:10])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
120.6 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
copper (I) cyanide
Quantity
9 g
Type
reactant
Smiles
[Cu]C#N
Name
copper
Quantity
6.4 g
Type
catalyst
Smiles
[Cu]
Name
2-methylglutaric acid dinitrile
Quantity
150 mL
Type
solvent
Smiles
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held under nitrogen at a temperature of 90° to 110° C
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
From the reaction mixture by fractional distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
Name
Type
product
Smiles
C(C(C)(C)C)(=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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